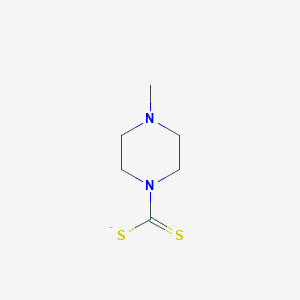

4-Methylpiperazine-1-carbodithioate

描述

Significance of Dithiocarbamate (B8719985) Ligands in Modern Coordination Chemistry

Dithiocarbamates are a class of mono-anionic chelating ligands that are highly versatile and form stable complexes with a wide array of transition metals, as well as with many main group elements, lanthanides, and actinides. nih.gov Their ease of preparation, typically from a primary or secondary amine and carbon disulfide, contributes to their widespread use in coordination chemistry. nih.gov

The dithiocarbamate ligand's ability to stabilize metals in various oxidation states is a key feature, attributed to the resonance between a soft dithiocarbamate form and a hard thioureide form. nih.gov This electronic flexibility results in rich electrochemical properties for their metal complexes. nih.gov Dithiocarbamates are known to be sterically non-demanding, planar ligands that typically bind to metals in a symmetrical chelate fashion, although other coordination modes like monodentate and anisobidentate are also observed. nih.gov

The strong chelation of dithiocarbamates to metals has led to their application in various fields, including the removal of heavy metals from the environment. nih.gov The two sulfur donor atoms readily form a chelate ring with metal ions. nih.gov The stability of the resulting metal complexes is often greater than those formed with other common analytical ligands. nih.gov

Overview of Piperazine (B1678402) Derivatives in Chemical Science and Research

Piperazine and its derivatives are a significant class of heterocyclic compounds in chemical and pharmaceutical research. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, provides a versatile scaffold for chemical modification. nih.gov This structural feature allows for the introduction of various substituents, leading to a wide range of chemical properties and biological activities. nih.govwisdomlib.org

The presence of two nitrogen atoms imparts specific characteristics to piperazine derivatives, such as increased water solubility, oral bioavailability, and the ability to form hydrogen bonds, which are often desirable in drug design. nih.gov Many drugs on the market contain a piperazine ring as a core structural component. wikipedia.org

In the realm of materials science and organic synthesis, piperazine derivatives serve as important building blocks and intermediates. chemicalbook.com For instance, 1-methylpiperazine (B117243) is utilized in the synthesis of various organic compounds and has been investigated for its corrosion inhibition properties. chemicalbook.com The reactivity of the amine groups in the piperazine ring allows for a variety of chemical transformations, making these compounds valuable in the creation of complex molecules. chemicalbook.com

Detailed Research Findings

The compound 4-Methylpiperazine-1-carbodithioate, often in its acid form (4-methylpiperazine-1-carbodithioic acid), has been the subject of various academic studies, particularly in the field of coordination chemistry. Research has focused on its synthesis, characterization, and the properties of its metal complexes.

Synthesis and Characterization:

The synthesis of this compound and its derivatives is typically achieved through the reaction of 1-methylpiperazine with carbon disulfide. chemicalbook.com The resulting dithiocarbamate can then be reacted with various metal salts to form coordination complexes.

Studies have reported the synthesis and characterization of this compound complexes with a range of transition metals, including iron(III), cobalt(II), copper(II), and zinc(II). akjournals.comresearchgate.net Characterization techniques commonly employed include elemental analysis, infrared (IR) and electronic absorption spectroscopy, and magnetic susceptibility measurements. researchgate.net

IR spectroscopy is particularly useful in determining the coordination mode of the dithiocarbamate ligand. The presence of a broad band in the region of 3600–3200 cm⁻¹ in the IR spectra of the acid and its metal complexes is indicative of the N-H bond, suggesting the ligand exists as a zwitterion. akjournals.com

Coordination Behavior and Properties of Metal Complexes:

The this compound ligand typically acts as a bidentate ligand, coordinating to the metal ion through its two sulfur atoms. akjournals.com This coordination results in the formation of stable chelate rings.

The thermal decomposition of 4-methylpiperazine-1-carbodithioic acid and its metal complexes has been investigated using thermogravimetric (TG) and differential thermal analysis (DTA). akjournals.comresearchgate.net These studies provide insights into the thermal stability of the compounds. For example, it has been observed that the free ligand decomposes endothermically, while its metal complexes often exhibit exothermic decomposition pathways. akjournals.com The thermal stability is influenced by the specific metal ion present in the complex. researchgate.net

The table below summarizes some of the research findings on metal complexes of this compound.

| Metal Ion | Complex Formula | Coordination Geometry | Key Research Findings | References |

|---|---|---|---|---|

| Iron(III) | Fe(4-MPipzcdtH)₃₃ | - | Undergoes single-stage thermal decomposition with detonation. | akjournals.com |

| Cobalt(II) | Co(4-MPipzcdtH)₂₂ | - | Exhibits exothermic thermal decomposition. | akjournals.com |

| Copper(II) | Cu(4-MPipzcdtH)₂₂ | - | Shows a single-stage decomposition with detonation. | akjournals.com |

| Zinc(II) | [Zn(4-MPipzcdtH)₂]Cl₂ | - | Displays a three-stage thermal decomposition pattern. | akjournals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylpiperazine-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNARZDEJVFNSK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2S2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpiperazine 1 Carbodithioate and Its Derivatives

Direct Synthesis of 4-Methylpiperazine-1-carbodithioic Acid (4-MPipzcdtH)

The foundational step in the synthesis of many dithiocarbamate (B8719985) derivatives is the formation of the dithiocarbamic acid or its corresponding salt. This is typically achieved through the reaction of a secondary amine with carbon disulfide.

Reaction of 1-Methylpiperazine (B117243) with Carbon Disulfide

The direct synthesis of 4-Methylpiperazine-1-carbodithioic acid (4-MPipzcdtH) involves the reaction of 1-methylpiperazine with carbon disulfide. chemicalbook.com This reaction is a classic example of dithiocarbamate formation, where the nucleophilic secondary amine attacks the electrophilic carbon of carbon disulfide. The reaction is typically carried out in an appropriate solvent at controlled temperatures to manage the exothermic nature of the reaction and to favor the formation of the desired product. The resulting dithiocarbamic acid is often used in situ for subsequent reactions or converted to a more stable salt form for isolation and storage.

Preparation of Sodium 4-Methylpiperazine-1-carbodithioate Monohydrate (4-MPipzcdtNa·H₂O)

To enhance stability and ease of handling, 4-Methylpiperazine-1-carbodithioic acid is frequently converted into its sodium salt. The preparation of Sodium this compound Monohydrate (4-MPipzcdtNa·H₂O) is achieved by reacting 1-methylpiperazine with carbon disulfide in the presence of sodium hydroxide (B78521). chemicalbook.comcymitquimica.com This in-situ neutralization of the dithiocarbamic acid with a base like sodium hydroxide leads to the formation of the corresponding sodium salt, which can then be isolated as a stable, crystalline solid. chemicalbook.comcymitquimica.com This salt serves as a versatile and readily available starting material for the synthesis of various dithiocarbamate esters and metal complexes. chemicalbook.comresearchgate.net

Advanced Derivatization Strategies

Building upon the foundational dithiocarbamate structure, a variety of advanced derivatization strategies have been developed to synthesize novel compounds with tailored properties. These methods often involve the reaction of the dithiocarbamate salt with various electrophilic reagents.

Synthesis of Phenacyl Carbodithioate Derivatives Containing 4-Methylpiperazine

A notable class of derivatives are the phenacyl carbodithioates. The synthesis of these compounds is accomplished by reacting a salt of N-methylpiperazine carbodithioic acid with various substituted ω-bromoacetophenones. researchgate.net This nucleophilic substitution reaction, where the dithiocarbamate anion displaces the bromide ion, results in the formation of phenacyl carbodithioate derivatives containing the 4-methylpiperazine moiety. researchgate.net These derivatives are valuable intermediates for further chemical transformations. researchgate.net

Synthesis of Dithioacetylenic Piperazine (B1678402) Derivatives

A one-pot, three-component synthesis has been developed for the preparation of dithioacetylenic piperazine derivatives. chemjournal.kz This efficient method allows for the direct synthesis of compounds like prop-2-yn-1-yl-4-methylpiperazine-1-carbodithioate. chemjournal.kz The structure of these novel dithioacetylenic piperazine derivatives has been confirmed using spectroscopic techniques, including IR and NMR (¹H and ¹³C) spectroscopy. chemjournal.kz

Design and Synthesis of Novel Coumarin-Dithiocarbamate Derivatives Incorporating 4-Methylpiperazine

To explore new therapeutic agents, novel coumarin-dithiocarbamate derivatives incorporating the 4-methylpiperazine scaffold have been designed and synthesized. nih.gov One such example is (2-Oxo-2H-chromen-6-yl)methyl this compound, which was synthesized and characterized. nih.gov The synthesis typically involves the reaction of a coumarin-based electrophile with the this compound salt. The resulting hybrid molecules combine the structural features of both coumarin (B35378) and dithiocarbamate, which is of interest for potential biological activities. nih.gov

Synthesis of Morpholine (B109124) and Piperazine Structured Carbodithioate Compounds for Specific Research Applications

The synthesis of carbodithioate compounds incorporating morpholine and piperazine structures is a significant area of research due to their potential applications, including as antimicrobial and antitumor agents. nih.govresearchgate.net A convenient method for constructing morpholine and piperazine derivatives involves gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols, which proceeds efficiently even with low catalyst loading. rsc.org

One area of application is in the development of novel antitumor agents. A series of 2-(benzimidazol-2-yl)quinoxalines featuring piperazine and morpholine moieties have been designed and synthesized. nih.gov The synthesis was achieved through the Mamedov rearrangement, reacting 3-aroylquinoxalinones with benzene-1,2-diamines. nih.gov Notably, derivatives with N-methylpiperazine substituents demonstrated promising activity against a range of cancer cell lines. nih.gov

In the field of antimicrobial agents, novel pyrimidine (B1678525) derivatives linked to piperazine and morpholine have been synthesized. researchgate.net The synthesis starts with the preparation of 6-(substituted)-5-cyano-2-thiouracils, which are then methylated and subsequently treated with heterocyclic secondary amines like N-methylpiperazine, piperazine, and morpholine to yield the final products. researchgate.net

Furthermore, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been synthesized and evaluated as α-glucosidase inhibitors, showing potential for therapeutic applications. mdpi.com

Table 2: Research Applications of Morpholine and Piperazine Carbodithioate Compounds

| Compound Class | Synthetic Approach | Research Application | Reference(s) |

|---|---|---|---|

| 2-(Benzimidazol-2-yl)quinoxalines with piperazine/morpholine | Mamedov rearrangement | Antitumor agents | nih.gov |

| Pyrimidine derivatives with piperazine/morpholine | Multi-step synthesis from thiouracils | Antimicrobial agents | researchgate.net |

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioates | Not detailed | α-Glucosidase inhibitors | mdpi.com |

| Morpholine and piperazine derivatives | Gold-catalyzed cyclization of alkynylamines/alkynylalcohols | General synthetic methodology | rsc.org |

Formation of Heterobimetallic Complexes with 4-(2-Hydroxyethyl)piperazine-1-carbodithioic Acid

The formation of heterobimetallic complexes involving piperazine-based carbodithioic acids has been explored, particularly with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. This ligand has been used to synthesize a series of heterobimetallic derivatives containing both tin(IV) and palladium(II). openaire.eu

The synthesis of these complexes is a multi-step process. Initially, 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid is reacted with an organotin chloride (R2SnCl2 or R3SnCl) in a 1:1 molar ratio under reflux. openaire.eu The resulting organotin derivative is then stirred with palladium(II) chloride at room temperature to form the final heterobimetallic complex. openaire.eu The general structures of these complexes are of the type [R2(Cl)SnL]PdCl2 and [R3SnL]PdCl2, where L represents the deprotonated 4-(2-hydroxyethyl)piperazine-1-carbodithioate ligand. openaire.eu

Characterization of these complexes using techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) has confirmed the bidentate binding of the dithiocarbamate group. openaire.eu These complexes have also been investigated for their potential biological activities. openaire.euresearchgate.net

In a related context, metal complexes of 1,4-bis(2-hydroxyethyl)piperazine with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II) have also been synthesized and characterized. ekb.eg Additionally, palladium(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine and dicarboxylic acids have been studied as potential analogs for carboplatin, a chemotherapy drug. researchgate.net

Table 3: Synthesized Heterobimetallic Complexes

| Organotin Precursor | Final Complex Structure | Metal Centers | Reference(s) |

|---|---|---|---|

| n-Bu2SnCl2 | [n-Bu2(Cl)SnL]PdCl2 | Sn(IV), Pd(II) | openaire.eu |

| Me3SnCl | [Me3SnL]PdCl2 | Sn(IV), Pd(II) | openaire.eu |

| n-Bu3SnCl | [n-Bu3SnL]PdCl2 | Sn(IV), Pd(II) | openaire.eu |

| Ph3SnCl | [Ph3SnL]PdCl2 | Sn(IV), Pd(II) | openaire.eu |

Coordination Chemistry and Metal Complexation of 4 Methylpiperazine 1 Carbodithioate

Ligand Characteristics and Coordination Modes

The functionality of 4-methylpiperazine-1-carbodithioate as a ligand in coordination chemistry is largely dictated by its inherent molecular structure and electronic properties. These characteristics influence how it binds to metal centers and the stability of the resulting complexes.

Zwitterionic Nature of 4-Methylpiperazine-1-carbodithioic Acid

4-Methylpiperazine-1-carbodithioic acid exists as a zwitterion, a molecule that contains both a positive and a negative charge. iosrjournals.org This arises from the transfer of a proton from the carboxylic acid group to one of the nitrogen atoms in the piperazine (B1678402) ring. The resulting structure has a positively charged piperazinium cation and a negatively charged dithiocarboxylate anion. This dual ionic character is a key feature of the ligand. iosrjournals.org The zwitterionic nature is significant in its coordination chemistry as it can influence the ligand's solubility and its interaction with metal ions under different pH conditions.

Bidentate Coordination Mode of the Dithiocarbamate (B8719985) Moiety to Metal Ions

The dithiocarbamate group (-NCS2-) of the this compound ligand is a powerful chelating agent. It typically coordinates to metal ions in a bidentate fashion, meaning that both sulfur atoms of the dithiocarbamate moiety bind to the central metal atom. nih.govnih.gov This forms a stable four-membered chelate ring. This bidentate coordination is a common feature among dithiocarbamate ligands and contributes to the high stability of their metal complexes. sysrevpharm.orgmdpi.com The symmetrical chelation by the two sulfur atoms leads to the formation of planar and sterically non-demanding complexes. nih.gov

Stabilization of Various Metal Oxidation States by this compound

A notable characteristic of dithiocarbamate ligands, including this compound, is their ability to stabilize a wide range of metal oxidation states. nih.govnih.govsysrevpharm.orgmdpi.comwikipedia.org This versatility is attributed to the electronic flexibility of the dithiocarbamate group. The presence of both soft sulfur donor atoms and the ability of the nitrogen lone pair to delocalize onto the sulfur atoms allows the ligand to accommodate metals in both low and high oxidation states. nih.govmdpi.com For instance, dithiocarbamates are known to form stable complexes with metals in unusually high oxidation states such as Mn(III). iosrjournals.orgwikipedia.org This stabilizing effect is crucial for the synthesis and study of novel metal complexes with interesting redox properties.

Synthesis and Characterization of Diverse Metal Complexes

The versatile coordination behavior of this compound has led to the synthesis and characterization of a wide array of metal complexes. The following sections detail the preparation and properties of complexes with specific metal ions.

Complexes with Zinc(II), Cadmium(II), and Mercury(II)

Complexes of this compound with the Group 12 metals—zinc(II), cadmium(II), and mercury(II)—have been synthesized and studied. The synthesis of these complexes generally involves the reaction of a soluble salt of the metal with the sodium or potassium salt of the this compound ligand in a suitable solvent. znaturforsch.comresearchgate.netnih.gov

For instance, cadmium(II) complexes have been prepared by reacting cadmium nitrate (B79036) with the ligand in methanol, leading to the formation of a yellow solid. koreascience.kr The resulting complexes often exhibit a distorted tetrahedral or octahedral geometry, depending on the coordination of other ligands or solvent molecules. nih.govresearchgate.netst-andrews.ac.uk In the case of cis-Bis(4-methylpiperazine-1-carbodithioato-κ2S,S′)bis(pyridine-κN)cadmium, the cadmium(II) ion is six-coordinated in a distorted octahedral geometry by two pyridine (B92270) ligands and two dithiocarbamate ligands. nih.gov

Similarly, mercury(II) complexes can be prepared through salt metathesis reactions. lew.ro The characterization of these complexes is typically carried out using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to determine their structural and electronic properties. researchgate.netst-andrews.ac.uklew.ro

Table 1: Selected Data for Zinc(II), Cadmium(II), and Mercury(II) Complexes

| Complex | Metal Ion | Coordination Geometry | Key Characterization Techniques |

| [Zn(4-MPipzcdt)2] | Zn(II) | Tetrahedral (presumed) | Elemental Analysis, IR, UV-Vis |

| [Cd(4-MPipzcdt)2(py)2] | Cd(II) | Distorted Octahedral | Single-Crystal X-ray Diffraction, IR |

| [Hg(4-MPipzcdt)2] | Hg(II) | Tetrahedral (presumed) | Elemental Analysis, IR, NMR |

Note: 4-MPipzcdt refers to the this compound ligand, and py refers to pyridine.

Complexes with Manganese(II) and Manganese(III)

The interaction of this compound with manganese has been shown to produce complexes in both the +2 and +3 oxidation states. iosrjournals.org The synthesis of manganese(II) dithiocarbamate complexes requires strictly oxygen-free conditions to prevent oxidation to the more stable manganese(III) state. iosrjournals.orgnih.gov When manganese(II) salts are reacted with dithiocarbamates in the presence of air, they are almost instantaneously oxidized to form dark violet tris(dithiocarbamato)manganese(III) complexes. iosrjournals.orgnih.govmdpi.com

The synthesis of manganese(II) complexes with 4-methylpiperazine-1-carbodithioic acid has been achieved by reacting a methanolic solution of a Mn(II) salt with the solid zwitterionic acid under an inert atmosphere. iosrjournals.org These manganese(II) complexes have been reported to exhibit antiferromagnetic behavior. iosrjournals.org

Manganese(III) complexes of the type Mn2(4-MPipzcdtH)6(O2)24 have also been prepared and characterized. iosrjournals.org These complexes are dark purple and their formation often involves the in-situ oxidation of a manganese(II) precursor. iosrjournals.org The magnetic properties of these manganese(III) complexes are of particular interest, with some showing antiferromagnetic interactions mediated by bridging ligands. iosrjournals.org

Table 2: Selected Data for Manganese(II) and Manganese(III) Complexes

| Complex | Oxidation State | Magnetic Behavior | Synthesis Condition |

| Mn(4-MPipzcdtH)22 | Mn(II) | Antiferromagnetic | Oxygen-free |

| Mn2(4-MPipzcdtH)6(O2)24 | Mn(III) | Antiferromagnetic (superoxo bridged) | Aerobic |

Note: 4-MPipzcdtH refers to the zwitterionic 4-methylpiperazine-1-carbodithioic acid ligand, and X represents a counter-anion like ClO4- or Cl-.

Complexes with Cobalt(II), Nickel(II), and Copper(II)

The coordination chemistry of this compound with cobalt(II), nickel(II), and copper(II) has been explored, leading to the formation of complexes with distinct structural and electronic properties.

Cobalt(II) Complexes: Cobalt(II) forms complexes with this compound, and in some instances, aerial oxidation leads to the more stable cobalt(III) species. nih.gov For example, the reaction of a cobalt(II) salt with potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate results in the formation of a distorted octahedral Co(III) complex, [Co(ecpcdt)3]. nih.gov In other studies, Co(II) complexes with the general formula Co(4-MPipzcdtH)22 have been synthesized, where the ligand is in its zwitterionic form. researchgate.net These complexes are proposed to have a square-planar geometry. researchgate.net The thermal decomposition of Co(4-MPipzcdtH)22 has been studied, indicating a single-stage decomposition with detonation, characteristic of high-energy materials. akjournals.comakjournals.com

Nickel(II) Complexes: Nickel(II) complexes of this compound have been synthesized and characterized. Complexes with the general formula Ni(LH)22, where LH is the zwitterionic ligand, are proposed to possess a square-planar geometry. researchgate.net The electronic spectrum of a related Ni(II) complex, [Ni(ecpcdt)2], supports a square planar geometry around the metal center. nih.gov The dithiocarbamate ligand has also been shown to stabilize Ni(III) in some cases. tandfonline.com

Copper(II) Complexes: Copper(II) readily forms complexes with this compound. The complex Cu(4-MPipzcdtH)22 has been prepared and is suggested to have a square-planar structure. researchgate.net The thermal analysis of this complex shows a single-stage decomposition with explosive characteristics. akjournals.comakjournals.com Electronic spectra of related Cu(II) carbodithioate complexes typically show d-d transitions consistent with a square planar geometry. nih.gov

Table 1. Spectroscopic and Magnetic Data for Co(II), Ni(II), and Cu(II) Complexes

| Complex | Proposed Geometry | Key IR Bands (cm⁻¹) ν(C-N), ν(C-S) | Electronic Spectra λmax (nm) | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| Co(4-MPipzcdtH)₂₂ | Square-planar | ~1450, ~1000 | - | - | researchgate.net |

| Ni(4-MPipzcdtH)₂₂ | Square-planar | ~1450, ~1000 | - | - | researchgate.net |

| Cu(4-MPipzcdtH)₂₂ | Square-planar | ~1450, ~1000 | - | - | researchgate.net |

| [Co(ecpcdt)₃] | Distorted Octahedral | 1406, 1031 | - | Diamagnetic | nih.gov |

| [Ni(ecpcdt)₂] | Distorted Square Planar | - | - | - | nih.gov |

| [Cu(ecpcdt)₂] | Distorted Square Planar | - | 431, 632 | - | nih.gov |

Complexes with Iron(III) and Iron(IV)

The interaction of this compound with iron has led to the isolation of complexes in both the +3 and the unusual +4 oxidation states.

Iron(III) Complexes: Iron(III) forms complexes of the type Fe(4-MPipzcdtH)33, where the ligand is protonated. researchgate.net These complexes are interesting due to the existence of a high-spin to low-spin equilibrium. researchgate.net The thermal decomposition of Fe(4-MPipzcdtH)33 has been shown to occur in a single, explosive step. akjournals.com Normal tris-chelate complexes, Fe(R2NCS2)3, where R2N includes 4-methylpiperazyl, have also been synthesized and exhibit spin equilibrium. researchgate.net

Iron(IV) Complexes: A notable aspect of the coordination chemistry of this ligand is its ability to stabilize the rare iron(IV) oxidation state. tandfonline.com The reaction of the iron(III) carbodithioate complex with iron(III) chloride can yield an iron(IV) complex of the type [Fe(4-MPipzcdt)3]FeCl4. tandfonline.com In this compound, the iron(IV) center in the cation is in a low-spin state, while the iron(III) in the tetrachloroferrate anion is suggested to be hexa-coordinated and exhibits a spin equilibrium. tandfonline.com

Table 2. Properties of Iron(III) and Iron(IV) Complexes

| Complex | Oxidation State of Iron | Key Features | Reference |

|---|---|---|---|

| Fe(4-MPipzcdtH)₃₃ | III | High-spin ⇌ Low-spin equilibrium | researchgate.net |

| Fe(4-MPipzcdt)₃ | III | Exhibits spin equilibrium process | researchgate.net |

| [Fe(4-MPipzcdt)₃]FeCl₄ | IV (cation), III (anion) | Low-spin Fe(IV); Spin-equilibrium in FeCl₄⁻ anion | tandfonline.com |

Complexes with Palladium(II)

Palladium(II) complexes with dithiocarbamate ligands, including those derived from piperazine, have been synthesized and characterized. nih.gov While specific details on the palladium(II) complex of this compound are not extensively available in the provided context, related palladium(II) complexes with other piperazine-based carbodithioates have been reported. nih.gov For instance, palladium(II) complexes with 4-(2-hydroxyethyl)piperazine-1-carbodithioate have been found to be potent against certain cancer cell lines. nih.gov Generally, palladium(II) complexes with dithiocarbamate ligands adopt a square-planar geometry.

Complexes with Oxovanadium(IV)

Oxovanadium(IV), in the form of the vanadyl ion (VO²⁺), forms complexes with carbodithioate ligands. While direct synthesis with this compound is not detailed in the provided results, related complexes such as [VO(4-EtPipzcdt)2] have been prepared. researchgate.net These complexes are often five-coordinate with a square pyramidal geometry. Some of these complexes exhibit antiferromagnetic behavior due to superexchange interactions through bridging carbodithioate ligands. researchgate.net

Complexes with Tin(IV)

Organotin(IV) and inorganic tin(IV) complexes with dithiocarbamate ligands have been a subject of interest. nih.gov Dimethyltin(IV) has been shown to form a bis-chelate complex, dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV), where the dithiocarbamate ligand is bidentate. researchgate.net Generally, diorganotin(IV) dithiocarbamates can adopt a distorted octahedral geometry. The reaction of ligands with dimethyltin(IV) dichloride can yield six-coordinate tin(IV) complexes. repec.orguobasrah.edu.iq

Table 3. Characteristics of Tin(IV) Dithiocarbamate Complexes

| Complex Type | General Formula | Coordination Geometry | Key Features | Reference |

|---|---|---|---|---|

| Diorganotin(IV) | R₂Sn(S₂CNR'₂)₂ | Distorted Octahedral | Bidentate dithiocarbamate coordination | researchgate.netnih.gov |

| Dimethyltin(IV) | [Me₂Sn(HLn)Cl₂] | Six-coordinate | - | repec.orguobasrah.edu.iq |

Mixed-Ligand Complexes Incorporating 1,10-Phenanthroline (B135089) or 2,2′-Bipyridyl

The introduction of heterocyclic nitrogenous bases like 1,10-phenanthroline (phen) or 2,2′-bipyridyl (bipy) as secondary ligands in complexes of this compound (4-MPipzcdt) leads to the formation of stable mixed-ligand complexes. researchgate.netresearchgate.netcmu.eduias.ac.inrsc.orgnih.govresearchgate.net These complexes often exhibit enhanced stability and interesting physicochemical properties. The general formulae for these complexes are typically [M(4-MPipzcdt)x(L)y]Y, where M represents a transition metal ion (e.g., Mn(II), Fe(II), Co(II), Ni(II), Zn(II)), L is either 1,10-phenanthroline or 2,2′-bipyridyl, and x and y represent the stoichiometric coefficients of the ligands. researchgate.netresearchgate.netcmu.eduias.ac.inrsc.orgnih.govresearchgate.net The counter-ion, Y, is present when the charge of the complex cation requires balancing.

The synthesis of these mixed-ligand complexes is generally achieved by reacting a metal salt with the nitrogenous base followed by the addition of the sodium or potassium salt of this compound in a suitable solvent. researchgate.netresearchgate.net The stoichiometry of the resulting complex, whether it is [M(4-MPipzcdt)(L)₂]Y or [M(4-MPipzcdt)₂(L)], can often be controlled by adjusting the molar ratios of the reacting ligands. researchgate.netresearchgate.net

In these mixed-ligand systems, both the this compound and the 1,10-phenanthroline or 2,2′-bipyridyl act as chelating ligands, binding to the central metal ion. This coordination typically results in complexes with octahedral or distorted octahedral geometries. ias.ac.in The inclusion of the π-acceptor ligands like phenanthroline and bipyridyl can influence the ligand field strength and the electronic properties of the metal center, which is reflected in their spectroscopic and magnetic characteristics.

Spectroscopic and Analytical Characterization Methodologies

A suite of spectroscopic and analytical techniques is indispensable for the comprehensive characterization of this compound and its metal complexes. These methods provide crucial information about the elemental composition, conductivity, bonding, structure, and electronic and magnetic properties of the synthesized compounds.

Elemental Analysis and Molar Conductance Measurements

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized mixed-ligand complexes. By comparing the experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated values for the proposed formula, the stoichiometry of the complexes can be confirmed.

Table 1: Elemental Analysis Data for Mixed-Ligand Complexes of this compound

| Complex | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [Mn(4-MPipzcdt)₂(phen)] | C | 49.23 | 49.19 | ias.ac.in |

| H | 5.12 | 4.28 | ||

| N | 14.36 | 14.34 | ||

| S | 21.88 | 21.46 | ||

| [Mn(4-MPipzcdt)₂(bipy)] | C | 47.06 | 47.09 | ias.ac.in |

| H | 5.34 | 4.98 | ||

| N | 14.97 | 14.59 | ||

| S | 22.81 | 22.36 |

Molar conductance measurements are employed to determine the electrolytic nature of the complexes in solution. The conductivity of a dilute solution of the complex is measured and compared to established ranges for non-electrolytes, 1:1, 1:2, or 1:3 electrolytes. This data helps in ascertaining whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. For instance, complexes of the type [M(4-MPipzcdt)₂(L)] are expected to be non-electrolytes, while those with the formula [M(4-MPipzcdt)(L)₂]Cl would behave as 1:1 electrolytes. Molar conductance values for these types of complexes are often measured in solvents like nitrobenzene (B124822) or dimethylformamide (DMF).

Table 2: Molar Conductance Ranges for Different Electrolyte Types in Nitrobenzene

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | 0-20 |

| 1:1 electrolyte | 20-40 |

| 1:2 electrolyte | 40-80 |

| 1:3 electrolyte | 80-120 |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for deducing the coordination mode of the this compound ligand and the presence of the co-ligands. The key vibrational bands of interest in the IR spectra of these complexes include the ν(C-N) (thioureide) and ν(C-S) stretching frequencies of the dithiocarbamate moiety, as well as the characteristic bands of the 1,10-phenanthroline or 2,2′-bipyridyl ligands.

A significant indicator of the coordination of the dithiocarbamate group is the position of the ν(C-N) band, which typically appears in the range of 1450-1550 cm⁻¹. The energy of this band provides insight into the partial double bond character of the C-N bond. Upon complexation, this band often shifts to higher wavenumbers compared to the free ligand, indicating an increase in the double bond character of the C-N bond.

The ν(C-S) stretching vibration, usually observed in the region of 950-1050 cm⁻¹, is also sensitive to coordination. A single strong band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal ion. The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of M-S and M-N bonds, providing direct evidence of coordination. Furthermore, the characteristic vibrational bands of the heterocyclic co-ligands will also be present in the spectra of the mixed-ligand complexes, confirming their incorporation.

Table 3: Selected IR Bands (cm⁻¹) for a Representative Mixed-Ligand Complex

| Complex | ν(C=N) / ν(C=C) of phen | ν(C-H) of phen | Reference |

|---|---|---|---|

| [Mn(4-MPipzcdt)₂(phen)] | 1631, 1516, 1027 | 1233, 1146, 847 | ias.ac.in |

| [Mn(4-MPipzcdt)₂(bipy)] | 1593, 1578, 1488, 1036 | 1286, 1142, 762, 739 | ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is instrumental in characterizing the diamagnetic complexes of this compound, such as those of Zn(II). In the ¹H NMR spectrum of the free ligand, characteristic signals for the protons of the piperazine ring and the methyl group are observed. Upon complexation, the chemical shifts of these protons are altered due to the change in their electronic environment. The downfield or upfield shift of the signals provides information about the coordination of the ligand to the metal center.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon framework of the ligand and its changes upon complexation. The chemical shift of the carbon atom in the NCS₂ group is particularly diagnostic. The signals corresponding to the carbon atoms of the piperazine ring and the methyl group also experience shifts upon coordination. For mixed-ligand complexes, the NMR spectra will also show signals corresponding to the protons and carbons of the 1,10-phenanthroline or 2,2′-bipyridyl ligands, confirming their presence in the complex. The diamagnetic nature of Zn(II) complexes allows for sharp and well-resolved NMR spectra, making them ideal for detailed structural analysis in solution. nih.gov

Table 4: Representative ¹H and ¹³C NMR Data for a Diamagnetic Complex

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Zn(II) complex with picolinamide | ¹H | ~7.5-8.5 | Aromatic protons |

| ¹³C | ~120-150 | Aromatic carbons |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the mixed-ligand complexes. The spectra of these complexes typically exhibit several absorption bands in the ultraviolet and visible regions.

Intense bands in the UV region are generally assigned to intra-ligand π→π* and n→π* transitions within the dithiocarbamate and the heterocyclic co-ligand moieties. Charge transfer (CT) transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also commonly observed. In complexes with π-acceptor ligands like 1,10-phenanthroline or 2,2′-bipyridyl, MLCT bands are often prominent.

For complexes containing transition metals with d-electrons (e.g., Mn(II), Fe(II), Co(II), Ni(II)), weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions, and their positions and intensities provide valuable information about the coordination geometry and the ligand field strength around the metal ion. For instance, the number and energy of the d-d bands can help in distinguishing between octahedral, tetrahedral, or square planar geometries.

Table 5: Electronic Absorption Spectral Data for a Representative Mixed-Ligand Complex

| Complex | λ_max (nm) | Assignment | Reference |

|---|---|---|---|

| Mn(II) complex | 270 | π→π | researchgate.net |

| 319 | n→π | ||

| 455 | d-d transition | ||

| Co(II) complex | 252 | π→π | researchgate.net |

| 309 | n→π | ||

| 426 | d-d transition |

Magnetic Susceptibility Measurements (Room-Temperature and Variable-Temperature)

Magnetic susceptibility measurements provide crucial insights into the electronic structure and bonding in paramagnetic complexes of this compound. The room-temperature magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is indicative of the number of unpaired electrons in the metal ion. This information helps in determining the spin state (high-spin or low-spin) and the oxidation state of the central metal ion.

For instance, Mn(II) complexes with a d⁵ configuration are expected to have a magnetic moment close to the spin-only value of 5.92 B.M. for high-spin octahedral geometry. ias.ac.in Similarly, high-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M.

Variable-temperature magnetic susceptibility measurements provide more detailed information about the magnetic behavior of the complexes. A deviation from the Curie-Weiss law can indicate the presence of magnetic phenomena such as spin-crossover (a temperature-dependent transition between high-spin and low-spin states) or magnetic exchange interactions (ferromagnetic or antiferromagnetic coupling) between adjacent metal centers in polynuclear complexes. For example, some iron(II) mixed-ligand complexes of this compound have been shown to exhibit spin-crossover behavior. ias.ac.in

Table 6: Room-Temperature Magnetic Moments (μ_eff) for Mixed-Ligand Complexes

| Complex | Magnetic Moment (B.M.) | Geometry/Spin State | Reference |

|---|---|---|---|

| [Mn(4-MPipzcdt)₂(phen)] | 5.78 | High-spin Octahedral | ias.ac.in |

| [Mn(4-MPipzcdt)₂(bipy)] | 5.90 | High-spin Octahedral | ias.ac.in |

| Fe(II) complex | 4.10 - 4.23 | Spin-crossover | ias.ac.in |

| Co(II) complex | 4.90 | High-spin Octahedral | researchgate.net |

Mass Spectrometry (MS and ESMS)

Mass spectrometry, including Electrospray Mass Spectrometry (ESMS), has been instrumental in elucidating the structural characteristics of this compound and its metal complexes. This technique provides valuable information on the molecular weight of the complexes and their fragmentation patterns, which in turn helps in confirming the coordination of the ligand to the metal center.

In studies of related piperazine-containing ligands and their transition metal complexes, Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry has been employed. These studies have shown the formation of single-charged complexes, typically consisting of one ligand (L) and one metal ion (M). The observed species often include adducts with a counterion (X), forming [L + M + X]⁺ complexes, or species that have lost a proton, resulting in [L - H + M]⁺ complexes. The fragmentation pathways of these complexes are significantly influenced by the metal ion, and analysis of the fragments can help deduce the binding sites of the metal. Collision-induced dissociation studies have revealed that even complexes with similar compositions can have different structures, and the nature of the interactions between the ligand and the metal ion can vary. researchgate.net

For instance, in the mass spectra of organotin(IV) complexes with the closely related 4-(2-hydroxyethyl)piperazine-1-carbodithioate ligand, distinct fragmentation patterns are observed. The mass spectral data for these complexes show characteristic peaks corresponding to the successive loss of substituent groups and fragmentation of the ligand itself. A proposed fragmentation pattern for a representative complex is detailed in the table below. researchgate.net

| m/z | % Intensity | Proposed Fragment |

|---|---|---|

| 553 | 12 | [Me₂SnL₂]⁺ |

| 538 | 35 | [SnL₂-Me]⁺ |

| 393 | 100 | [SnL]⁺ |

| 204 | 45 | [L]⁺ |

| 150 | 28 | [SnMe₂]⁺ |

Furthermore, studies on the metabolism of derivatives of 4-methylpiperazine-1-carbodithioic acid using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have identified various metabolites. researchgate.netrsc.org The fragmentation behaviors observed in these studies provide insights into the stability of different parts of the molecule and potential cleavage sites, which is also relevant for understanding the fragmentation of the parent compound and its metal complexes in mass spectrometry. rsc.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the thermal stability and decomposition patterns of this compound and its metal complexes. These studies provide information on the temperature ranges of decomposition, the nature of the decomposition process (e.g., endothermic or exothermic), and the composition of the final residue.

The thermal decomposition of the free 4-methylpiperazine-1-carbodithioic acid ligand (4-MPipzcdtH) and its transition metal complexes, such as those with iron(III), cobalt(II), copper(II), and zinc(II), has been investigated using non-isothermal TGA and DTA techniques. electrochemsci.orgakjournals.com The initial decomposition temperatures (IDT) of the complexes indicate that the thermal stability is influenced by the central metal ion. electrochemsci.org

The free acid ligand typically exhibits a single-stage decomposition, which is accompanied by a sharp endothermic peak in the DTA curve. In contrast, the decomposition patterns of the metal complexes are more varied. For example, perchlorate (B79767) complexes of the type M(4-MPipzcdtH)nn (where M = Fe(III), Co(II), Cu(II)) undergo a single-stage decomposition that is characterized by detonation and very sharp exothermic DTA curves, indicating that these are high-energy materials. researchgate.netelectrochemsci.org On the other hand, the complex [Zn(4-MPipzcdtH)₂]Cl₂ shows a three-stage decomposition pattern. researchgate.netelectrochemsci.org

From the TGA data, kinetic and thermodynamic parameters such as the energy of activation (E), frequency factor (A), and entropy of activation (ΔS‡) can be calculated using methods like the Coats-Redfern equation. electrochemsci.orgakjournals.com For some related dithiocarbamate complexes, large negative values for the entropy of activation suggest that the decomposition process involves a rearrangement mechanism. researchgate.net The final residue of the thermal decomposition of these complexes is often the corresponding metal sulfide (B99878).

| Compound | Decomposition Stages | Temperature Range (°C) | DTA Peak(s) | Final Residue |

|---|---|---|---|---|

| 4-MPipzcdtH | 1 | 150-250 | Endothermic | - |

| Fe(4-MPipzcdtH)₃₃ | 1 | 200-300 | Exothermic (detonation) | Fe₂O₃/FeS |

| Co(4-MPipzcdtH)₂₂ | 1 | 220-320 | Exothermic (detonation) | CoS |

| Cu(4-MPipzcdtH)₂₂ | 1 | 210-310 | Exothermic (detonation) | CuS |

| [Zn(4-MPipzcdtH)₂]Cl₂ | 3 | 180-600 | Multiple | ZnS |

X-ray Diffraction (XRD) including Single Crystal and Powder Studies

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD studies have been employed to characterize this compound derivatives and their metal complexes, providing definitive structural information.

Single-crystal X-ray diffraction analysis of a palladium(II) complex with a ligand closely related to this compound, bis(4-methylpiperidine-dithiocarbamato-S,S′)-palladium(II), has revealed a distorted square planar geometry around the palladium(II) ion. researchgate.net In this complex, the palladium atom is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. researchgate.net The data from such studies suggest significant electronic delocalization within the NCS₂ moiety. researchgate.net

The crystal structure of 2-(5-fluoro-2,3-dioxoindolin-1-yl)ethyl this compound has also been determined. nih.gov In this molecule, the 4-methylpiperazine ring adopts a chair conformation. nih.gov Such structural details are crucial for understanding the conformational preferences of the ligand, which can influence its coordination behavior with metal ions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈FN₃O₂S₂ |

| Molecular Weight | 367.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0258 (4) |

| b (Å) | 15.9925 (6) |

| c (Å) | 11.0016 (5) |

| β (°) | 106.656 (3) |

| Volume (ų) | 1689.96 (12) |

| Z | 4 |

Powder XRD is also a valuable tool, particularly for confirming the phase purity of synthesized complexes and for obtaining structural information when single crystals are not available. The powder diffraction pattern of a material is a fingerprint that can be used for identification and to assess crystallinity.

Electrochemical Studies and Cyclic Voltammetry

Electrochemical techniques, especially cyclic voltammetry (CV), are employed to investigate the redox properties of this compound metal complexes. These studies provide insights into the electron transfer processes, the stability of different oxidation states of the metal center, and the influence of the ligand environment on the redox potentials.

The electrochemical behavior of transition metal dithiocarbamate complexes has been extensively studied. electrochemsci.org Generally, these complexes undergo sequential one-electron redox processes that are often centered on the metal ion. electrochemsci.org For example, manganese(II) dithiocarbamate complexes can exhibit two redox couples corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.org Similarly, cobalt(II) complexes can show a Co(II)/Co(III) redox couple. electrochemsci.org The redox processes are typically quasi-reversible, and the relationship between the peak current and the square root of the scan rate often indicates a diffusion-controlled process. electrochemsci.org

In some cases, the redox processes can involve both the metal and the ligand. The ease with which the metal center can be reduced can lead to the simultaneous oxidation of the dithiocarbamate ligand to a thiuram disulfide. electrochemsci.org

Cyclic voltammetric studies have also been used to explore the anion sensing capabilities of some dithiocarbamate complexes. researchgate.netox.ac.uk For instance, the binding of anions such as chloride (Cl⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) to copper(II) dithiocarbamate complexes containing imidazolium (B1220033) moieties can be detected electrochemically. researchgate.netox.ac.uk

The redox behavior of nickel dithiocarbamate complexes is particularly interesting, as they can exist in multiple formal oxidation states from Ni(I) to Ni(IV). acs.org The redox cycle of these complexes can involve multi-electron pathways, which are of interest for applications such as redox flow batteries. auburn.edu The addition of other ligands can influence whether the redox process follows a one-electron or two-electron pathway. auburn.edu The electrochemical trends are generally correlated with the electronic properties of the complexes. exlibrisgroup.com

Advanced Research Areas and Applications of 4 Methylpiperazine 1 Carbodithioate in Chemical Sciences

Biological Research Applications (In Vitro Investigations)

The inherent chemical properties of the 4-methylpiperazine-1-carbodithioate ligand, particularly its ability to act as a bidentate chelating agent through its two sulfur atoms, make it an excellent candidate for forming stable metal complexes. The resulting metallo-organic compounds have demonstrated significant potential in various biological screening programs.

Metal complexes of this compound have been shown to possess significant antimicrobial properties. Studies involving mixed ligand complexes with 1,10-phenanthroline (B135089) have demonstrated prominent activity against a range of pathogenic bacterial and fungal strains. nih.gov The general formula for these synthesized complexes is [M(4-MPipzcdt)x(phen)y]Y, where M can be Mn(II), Co(II), or Zn(II). nih.govresearchgate.net

The antimicrobial efficacy is often attributed to the chelation process, which enhances the lipophilic character of the metal ion, facilitating its passage through the microbial cell membrane. nih.gov Heavy metals are known to be highly reactive with proteins, especially at their sulfhydryl groups, disrupting cellular metabolism and leading to microbial death. scielo.br

A study screened these complexes against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis using the disk diffusion method. nih.gov All tested complexes showed notable antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from <8 to 512 µg/mL. nih.govscielo.br The complexes were particularly effective against C. albicans, with MIC values in the range of <8-64 µg/mL. scielo.br Specifically, the complexes [Mn(4-MPipzcdt)2(phen)] and [Co(4-MPipzcdt)(phen)2]Cl were able to inhibit the growth of C. albicans at a concentration as low as 8 µg/mL. nih.govscielo.br The zinc complex, [Zn(4-MPipzcdt)(phen)2]Cl, was found to be the most effective against P. aeruginosa, inhibiting its growth at 16 µg/mL. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Complexes against Various Microbes

| Compound/Complex | C. albicans (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | S. aureus (µg/mL) | E. faecalis (µg/mL) | Reference |

| [Mn(4-MPipzcdt)2(phen)] | <8 | 512 | 32 | 128 | 128 | nih.govresearchgate.netscielo.br |

| [Co(4-MPipzcdt)2(phen)] | 64 | 256 | 512 | 256 | 256 | nih.govresearchgate.netscielo.br |

| [Zn(4-MPipzcdt)2(phen)] | 32 | 128 | 32 | 64 | 64 | nih.govresearchgate.netscielo.br |

| [Mn(4-MPipzcdt)(phen)2]Cl | 32 | 256 | 64 | 128 | 128 | nih.govresearchgate.netscielo.br |

| [Co(4-MPipzcdt)(phen)2]Cl | <8 | 64 | 32 | 64 | 64 | nih.govresearchgate.netscielo.br |

| [Zn(4-MPipzcdt)(phen)2]Cl | 16 | 32 | 16 | 64 | 32 | nih.govresearchgate.netscielo.br |

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. In one study, 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester was used as a lead compound to synthesize various derivatives. nih.gov One such derivative, lacking any substituent on the 4-N atom, was identified as the most active agent against HL-60 (human promyelocytic leukemia) and Bel-7402 (human hepatoma) cell lines, with IC50 values of 5.3 µM and 11.5 µM, respectively. nih.gov

Another line of research involves piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones. These compounds were tested for cytotoxicity against several human cancer cell lines, including A-549 (lung cancer), HCT-8 (colon cancer), HepG2 (liver cancer), and K562 (myelogenous leukemia). nih.gov

Furthermore, metal complexes of a related ligand, potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, have been examined for their in vitro anticancer activities against primary Dalton's lymphoma (DL) cells. nih.gov The study found that the cobalt(III) complex, [Co(ecpcdt)3], demonstrated superior cytotoxicity against DL cells compared to complexes of copper(II) and zinc(II), and even the standard drug cisplatin. nih.gov The order of cytotoxic superiority was determined to be [Co(ecpcdt)3] > [pecpcdt] > [Cu(ecpcdt)2] > [Ni(ecpcdt)2] > [Zn(ecpcdt)2]. nih.gov The mechanism of cell death for the cobalt(III) complex was linked to mitochondrial-dependent apoptosis, as evidenced by reduced mitochondrial membrane potential and increased mitochondrial reactive oxygen species (ROS) production. nih.gov

Table 2: In Vitro Anticancer Activity of Piperazine-1-carbodithioate Derivatives

| Compound/Complex | Cell Line | Activity (IC50) | Reference |

| 4-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | HL-60 (Leukemia) | 5.3 µM | nih.gov |

| 4-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | Bel-7402 (Hepatoma) | 11.5 µM | nih.gov |

| [Co(ecpcdt)3] | Dalton's Lymphoma | Most Cytotoxic | nih.gov |

| Piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones | A-549, HCT-8, HepG2, K562 | Cytotoxicity Screened | nih.gov |

The interaction between small molecules and DNA is a central theme in the development of new therapeutic agents. unipa.it Metal complexes, in particular, can interact with DNA through various modes, including covalent binding, electrostatic interactions, and intercalation. mdpi.com The specific mode and affinity of binding are influenced by factors such as the metal ion's charge and coordination geometry, as well as the ligand's size, shape, and hydrophobicity. mdpi.com

Studies on palladium(II) complexes of this compound have investigated their interaction with calf thymus DNA (CT-DNA) using absorption and emission spectroscopy. researchgate.net The results from these studies suggest an intercalative mode of interaction, where the complex inserts itself between the base pairs of the DNA double helix. researchgate.net The binding constant (Kb), a measure of the affinity between the complex and DNA, can be calculated from these spectroscopic data. researchgate.netnih.gov The spatial structure of the complexes is a major factor influencing their DNA binding affinity. rsc.org

The ability of this compound and its derivatives to inhibit specific enzymes is a significant area of research.

Alkaline Phosphatase (ALP) Inhibition: Alkaline phosphatases are enzymes that remove phosphate (B84403) groups from various molecules. nih.gov The development of ALP inhibitors is crucial for understanding its role in health and disease. mdpi.com While direct studies on this compound are emerging, research on other metal carboxylate complexes has demonstrated their ability to inhibit ALP activity, confirming the potential for this class of compounds. nust.edu.pk

Cholinesterase (AChE) Inhibition: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in treating neurodegenerative diseases. nih.gov Novel derivatives of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate have been synthesized and identified as cholinesterase inhibitors. anadolu.edu.tr Kinetic studies of similar compounds, such as 1-methyl-4-phenylpyridinium ion (MPP+), show they can inactivate acetylcholinesterase (AChE) through a linear mixed-type inhibition. nih.gov New hybrids of 4-phenylpiperazine-carbodithioate-N-phenylacetamide have exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at nanomolar concentrations. researchgate.net

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative disorders. nih.gov Chalcones containing an N-methylpiperazine moiety have been designed and tested as dual inhibitors of MAO-B and AChE. nih.gov Kinetic analysis of the most active compounds revealed their inhibition patterns against MAO-B. nih.gov

In addition to their therapeutic potential, it is essential to assess the cytotoxicity of these compounds against various cell lines. Metal complexes of this compound have been evaluated for their toxicity towards human transformed rhabdomyosarcoma (RD) cells. nih.govscielo.br The studies revealed that the complexes exhibited moderate cell viability against RD cells, indicating a degree of cytotoxicity. researchgate.netscielo.br This assessment is a critical step in evaluating the potential of these compounds for further development.

Assessing the hemolytic activity of new compounds is a crucial toxicological parameter, as it determines their compatibility with red blood cells. Research on piperazine-based carbodithioate complexes has included evaluations of their effect on normal cells. For instance, a study on a cobalt(III) complex of a related piperazine (B1678402) carbodithioate found that the viability of normal splenocytes was only minimally affected by the treatment. nih.gov This suggests a degree of selectivity for cancer cells over normal cells. In broader studies of metal complexes as therapeutic agents, significant hemolytic activity can preclude a compound from further development, highlighting the importance of this assay. whiterose.ac.uk

Applications in Nanomaterials Science

The dithiocarbamate (B8719985) functional group in this compound exhibits a strong affinity for metal surfaces, making it an excellent candidate for applications in nanomaterials science. This section delves into its role as a capping agent in the synthesis of metal nanoparticles and its utility in constructing complex nanostructures.

Role as Capping Agent for Metal Nanoparticle Synthesis (e.g., Silver Nanoparticles)

This compound has been successfully employed as a capping agent in the synthesis of silver nanoparticles (AgNPs). tsijournals.com The dithiocarbamate group strongly chemisorbs onto the silver surface, forming a passivating layer that prevents the aggregation of nanoparticles and controls their size and shape. tsijournals.com

In a typical synthesis, the reaction of this compound with a silver salt results in the formation of spherical and well-dispersed AgNPs. tsijournals.com Transmission electron microscopy (TEM) studies have shown that the majority of these nanoparticles fall within the 3-5 nm diameter range. tsijournals.com The presence of the this compound ligand on the nanoparticle surface is confirmed by spectroscopic analysis, which shows similar peaks to the free ligand, albeit with differences in intensity, suggesting its adsorption. tsijournals.com

The crystalline nature of these capped silver nanoparticles has been confirmed by X-ray diffraction (XRD) analysis. The diffraction patterns reveal peaks corresponding to the (111), (200), (220), and (311) crystalline planes, which are characteristic of a face-centered cubic (fcc) structure. tsijournals.com The initial molar ratio of the capping agent to the silver salt can be varied to control the nanoparticle characteristics. tsijournals.com

| Property | Description | Reference |

| Nanoparticle Type | Silver Nanoparticles (AgNPs) | tsijournals.com |

| Capping Agent | This compound | tsijournals.com |

| Morphology | Spherical and monodispersed | tsijournals.com |

| Size Range | 3-5 nm | tsijournals.com |

| Crystalline Structure | Face-centered cubic (fcc) | tsijournals.com |

Construction of Functional Nanostructures and Supramolecular Motifs

Beyond nanoparticle stabilization, derivatives of this compound are instrumental in the construction of more complex functional nanostructures and supramolecular assemblies. The ability of the piperazine moiety and other parts of the molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the self-assembly of molecules into well-defined architectures. nih.gov

For instance, derivatives of 4-methylpiperazine have been shown to form various supramolecular motifs, including simple chains and complex sheets, driven by C-H···O and C-H···π(arene) hydrogen bonds. nih.gov These organized structures are of significant interest for the development of new materials with tailored properties. The synthesis of phenacyl carbodithioates containing the 4-methylpiperazine group can lead to the formation of 1,3-dithiolium salts, which are precursors to mesoionic compounds with potential applications in materials science. researchgate.net

Theoretical and Computational Chemistry Studies

Computational methods provide invaluable insights into the molecular properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) calculations and molecular docking simulations are powerful tools for understanding its electronic structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the molecular properties of various piperazine derivatives. isca.menih.gov DFT calculations can provide information on optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

These calculations are crucial for understanding the stability and reactivity of molecules. For example, the analysis of frontier molecular orbitals (HOMO-LUMO) helps in predicting the sites of chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. nih.gov

| Computational Method | Investigated Properties | Reference |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies | isca.menih.gov |

| Natural Bond Orbital (NBO) Analysis | Charge delocalization, hyperconjugative interactions | nih.gov |

Molecular Docking Simulations for Ligand-Protein Interactions (e.g., PIM1 Kinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its protein target. Derivatives of 4-methylpiperazine have been investigated as potential inhibitors of various enzymes, and molecular docking has been employed to study their binding modes. nih.govnih.gov

In the context of cancer research, PIM1 kinase is a significant therapeutic target. nih.gov Molecular docking simulations have been used to study the interactions of various inhibitor candidates, including those with piperazine scaffolds, with the active site of PIM1 kinase. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov For example, studies have shown that nitrogen-containing rings can play a crucial role in the interaction with the protein. nih.gov

Prediction of Molecular Properties for Drug Candidate Design (excluding ADMET interpretation for clinical use)

Computational tools are also used to predict the physicochemical properties of molecules, which is a critical step in the early stages of drug discovery. For derivatives of this compound, properties such as lipophilicity, water solubility, and drug-likeness can be calculated using in silico methods. bohrium.commdpi.com

These predictions help in prioritizing compounds for synthesis and further experimental testing. By analyzing the quantitative structure-activity relationship (QSAR), researchers can identify molecular descriptors that correlate with biological activity. mdpi.com This information is then used to design new compounds with potentially improved properties. For instance, the design of novel piperazine derivatives as potential anticancer agents often involves the in silico prediction of their properties to guide the synthetic efforts. bohrium.commdpi.com

The study of this compound and its coordination compounds has revealed a wealth of information regarding their electronic, photophysical, and thermal properties. These investigations provide fundamental insights into structure-property relationships and highlight their potential in various areas of chemical science. This article delves into specific advanced research areas, focusing on computational and experimental findings.

Electrostatic Potential Mapping

Electrostatic Potential Mapping (MEP) is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.denih.gov The MEP map illustrates the molecular electrostatic potential on the electron density surface, where different colors signify regions of varying potential. muni.cz Typically, red indicates electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents electron-deficient regions with a positive potential, prone to nucleophilic attack. uni-muenchen.demuni.cz Green denotes areas of neutral potential.

For this compound, the MEP analysis is crucial for understanding its coordination behavior. The map would be expected to show the most negative potential localized on the sulfur atoms of the carbodithioate (-CSS⁻) group. This high electron density makes the dithioate moiety a strong nucleophilic center and the primary site for coordination with electron-deficient metal ions. The nitrogen atoms of the piperazine ring would also exhibit negative potential, though generally less intense than the sulfur atoms, indicating potential secondary binding sites. Conversely, the methyl group and the protons on the piperazine ring would represent regions of positive potential. This detailed mapping of electron-rich and -deficient zones provides a robust framework for predicting how the ligand will interact with metal centers and other reactants, guiding the synthesis of new metal complexes. nih.gov

**4.4. Photophysical Properties

The interaction of light with the metal complexes of this compound is a key area of investigation, revealing details about their electronic structure and potential for applications in sensing and photoactive materials.

The photoluminescence properties of dithiocarbamate ligands like this compound and their metal complexes are of significant interest. Generally, organic ligands containing fluorophores exhibit characteristic emission spectra. However, upon coordination to a metal ion, the photoluminescence of the resulting complex can be significantly altered. nih.gov For instance, studies on similar piperazine-based carbodithioate complexes have shown that the complexes are often weakly fluorescent in solution compared to the free ligand. nih.gov

The emission properties are highly dependent on the nature of the metal ion and the coordination geometry. Coordination can sometimes lead to "turn-on" fluorescence by restricting the intramolecular rotations within the ligand, which in its free state might provide a non-radiative decay pathway. rsc.org The study of the emission spectra, quantum yields, and lifetimes of these complexes provides valuable information on the excited state dynamics and the influence of the metal center. nih.govrsc.org

Luminescence quenching is a common phenomenon observed upon the formation of metal complexes with fluorescent ligands. The interaction between the metal d-orbitals and the ligand's molecular orbitals can introduce new, efficient pathways for non-radiative decay of the excited state, thus quenching the fluorescence. nih.govresearchgate.net

Several mechanisms can contribute to this quenching:

Energy Transfer: Energy can be transferred from the excited ligand to the metal center, particularly if the metal has low-lying d-d excited states.

Electron Transfer: Photoinduced electron transfer (PET) can occur between the ligand and the metal. Depending on the redox potentials of both, the ligand can act as a donor and the metal as an acceptor, or vice versa.

The degree of quenching is directly related to the strength and nature of the metal-ligand interaction. nih.gov For example, studies involving palladium complexes with similar dithiocarbamate ligands have utilized fluorescence quenching to investigate their binding interactions with biological macromolecules like DNA. researchgate.net The formation of the metal-ligand bond effectively "short-circuits" the radiative decay pathway, making the complex significantly less emissive than the uncoordinated ligand.

**4.5. Thermal Degradation and Stability Investigations

Thermogravimetric analysis (TGA) provides critical information on the thermal stability and decomposition patterns of chemical compounds. These studies are essential for determining the temperature limits for the application of these materials and for understanding their decomposition mechanisms.

Non-isothermal thermogravimetric studies have been conducted on the 4-methylpiperazine-1-carbodithioic acid ligand (4-MPipzcdtH) and its transition metal complexes. researchgate.netresearchgate.net These studies reveal that the thermal stability is significantly influenced by the central metal ion. researchgate.netresearchgate.net The free acid ligand typically exhibits a single-stage decomposition. researchgate.netresearchgate.net

In contrast, the decomposition pattern of the metal complexes varies. For example, complexes with the general formula M(4-MPipzcdtH)nn (where M = Fe(III), Co(II), Cu(II)) undergo a single-stage decomposition that is characterized by sharp exothermic DTA curves, indicative of detonation. researchgate.netresearchgate.net The zinc complex, [Zn(4-MPipzcdtH)₂]Cl₂, however, shows a more complex, three-stage decomposition pattern. researchgate.netresearchgate.net The initial decomposition temperatures (IDT) derived from these studies provide a quantitative measure of the thermal stability of the complexes.

Table 1: Thermal Decomposition Characteristics of this compound and its Complexes

| Compound | Number of Decomposition Stages | Decomposition Characteristics |

|---|---|---|

| 4-MPipzcdtH (Free Ligand) | 1 | Sharp DTA endotherm. researchgate.netresearchgate.net |

| M(4-MPipzcdtH)nn | 1 | Sharp exothermic DTA curves (detonation). researchgate.netresearchgate.net |

The analysis of the decomposition process provides insight into the breakdown of the compound and the nature of the final residue. For dithiocarbamate complexes, the thermal decomposition pathway typically involves the fragmentation of the organic ligand and the eventual formation of stable inorganic products. While specific studies on the end-products of this compound complexes are not detailed in the available literature, the decomposition of metal dithiocarbamates is well-known to yield metal sulfides as the final, thermally stable residue.

Table 2: Table of Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | 4-MPipzcdt |

| 4-Methylpiperazine-1-carbodithioic acid | 4-MPipzcdtH |

| Zinc(II) chloride complex | [Zn(4-MPipzcdtH)₂]Cl₂ |

| Perchlorate (B79767) complexes | M(4-MPipzcdtH)nn |

Thermal Degradation and Stability Investigations

Influence of Central Metal Ion on Thermal Stability

The thermal stability of coordination complexes containing the this compound ligand is significantly dictated by the nature of the central metal ion. akjournals.comresearchgate.net Thermal decomposition studies, utilizing techniques such as non-isothermal thermogravimetry (TG) and differential thermal analysis (DTA), provide insights into this relationship.

Research on complexes with the general formula M(4-MPipzcdtH)nn, where M is a metal ion and 4-MPipzcdtH represents the 4-methylpiperazine-1-carbodithioic acid ligand, demonstrates distinct stability profiles. For instance, complexes of Iron(III) (where n=3), Cobalt(II) (n=2), and Copper(II) (n=2) have been synthesized and analyzed. akjournals.comresearchgate.net The initial decomposition temperatures (IDT) derived from these studies confirm that the metal center is a key determinant of the complex's thermal robustness. akjournals.comresearchgate.net

While the free acid ligand undergoes a single-stage decomposition, the behavior of the metal complexes is more varied. akjournals.comresearchgate.net The perchlorate complexes of Fe(III), Co(II), and Cu(II) exhibit a single, rapid decomposition stage characterized by a sharp exothermic DTA curve, a feature of high-energy materials. akjournals.com In contrast, the zinc complex, [Zn(4-MPipzcdtH)2]Cl2, displays a more complex, three-stage decomposition pattern. akjournals.com

Generally, in the broader family of transition metal dithiocarbamate complexes, the thermal decomposition process is a multi-stage event, often concluding with the formation of metal oxides or, in some cases, pure metal. researchgate.netakjournals.com For example, copper complexes may first form copper sulfide (B99878) (CuS), which then oxidizes to copper sulfate (B86663) (CuSO4) before finally yielding copper oxide (CuO). researchgate.netakjournals.com The activation energy required for decomposition also varies widely with the metal ion, highlighting the metal's role in the kinetics of the thermal breakdown. akjournals.comakjournals.com

Table 1: Thermal Decomposition Characteristics of Metal-Dithiocarbamate Complexes

| Metal Ion | General Decomposition Behavior | Final Product (in air) | Notes |

|---|---|---|---|

| Fe(III) | Single stage (perchlorate complex) | Fe2O3 akjournals.com | Perchlorate complex shows high energy characteristics. akjournals.com |

| Co(II) | Single stage (perchlorate complex) | Co (metal) researchgate.netakjournals.com | Perchlorate complex shows high energy characteristics. akjournals.com |

| Cu(II) | Single stage (perchlorate complex) | CuO researchgate.netakjournals.com | Intermediate formation of CuS and CuSO4 observed. researchgate.netakjournals.com |

| Zn(II) | Three stages (chloride complex) | ZnO researchgate.netakjournals.com | Exhibits a different decomposition pathway compared to perchlorate complexes. akjournals.com |

Advanced Ligand Design and Supramolecular Chemistry

The this compound moiety is a versatile building block in the field of ligand design and supramolecular chemistry. Its unique combination of a robust metal-chelating dithiocarbamate group and a modifiable piperazine ring allows for the construction of complex and functional molecular architectures. rsc.orgrsc.org

Design of New Ligand Architectures for Specific Coordination Applications

The dithiocarbamate group is an exceptional chelating agent for a wide range of metal ions, forming stable complexes due to the formation of a four-membered ring with the metal center. nih.govnih.govwikipedia.org This inherent stability makes it a reliable anchor in the design of more elaborate ligands. The piperazine ring, particularly the nitrogen atom not involved in the dithiocarbamate functionality, provides a strategic point for synthetic modification. rsc.org

By attaching various organic functional groups to the piperazine ring, chemists can design new ligand architectures with tailored properties. nih.govnih.gov These modifications can be used to:

Introduce secondary binding sites for creating multinuclear complexes or recognizing specific guest molecules. rsc.org

Tune the electronic properties and, consequently, the redox or photophysical behavior of the resulting metal complexes. rsc.org

Control the solubility and crystal packing of the coordination compounds.

Incorporate moieties that can participate in supramolecular interactions like hydrogen bonding or π-stacking, facilitating the self-assembly of intricate structures. researchgate.net

The synthesis of such derivatives often involves standard organic reactions, allowing for a modular approach to ligand construction. nih.govacs.org This strategy has led to the development of ligands for applications ranging from catalysis to materials science and the creation of metal-organic frameworks (MOFs). rsc.org

Anion-Controlled Conformational Variation in Coordination Polymers